molecular formula C16H13F3N4O2 B2598909 2-phenoxy-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide CAS No. 2034480-00-5

2-phenoxy-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide

Cat. No.: B2598909
CAS No.: 2034480-00-5
M. Wt: 350.301
InChI Key: JCTXWMBSTQISOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-phenoxy-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide” is a chemical compound that contains a total of 40 bonds, including 27 non-H bonds, 17 multiple bonds, 4 rotatable bonds, 1 double bond, and 16 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amide (aliphatic), 1 ether (aromatic), and 1 Pyrazole .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a one-step process from saturated ketones and 3-aminopyrazoles . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 40 bonds; 27 non-H bond(s), 17 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 16 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amide(s) (aliphatic), 1 ether(s) (aromatic), 1 Pyrazole .


Chemical Reactions Analysis

The chemical reaction for the synthesis of pyrazolo[1,5-a]pyrimidines involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .

Scientific Research Applications

Antifungal and Antimicrobial Activities

Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antifungal abilities. For instance, specific derivatives have demonstrated good antifungal capabilities against phytopathogenic fungi such as Colletotrichum gloeosporioides, showcasing their potential in addressing plant diseases and contributing to agricultural biosecurity (Jin Zhang et al., 2016). Furthermore, novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties, indicating their potential as antimicrobial agents (A. Rahmouni et al., 2016).

Anti-inflammatory Properties

Certain pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and found to possess anti-inflammatory properties, significantly reducing inflammation without causing ulcerogenic activity. This discovery offers a promising avenue for developing new anti-inflammatory drugs with reduced gastrointestinal side effects (G. Auzzi et al., 1983).

Herbicidal Activity

Studies on novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties have highlighted their potential as herbicides. Preliminary bioassays have indicated these compounds possess significant herbicidal activity against crops like rape and barnyard grass, suggesting their utility in weed management and agricultural productivity enhancement (H. Liu et al., 2007).

Antioxidant and Pharmacological Activities

Phenothiazine derivatives, for example, have been synthesized and characterized for their antioxidant and pharmacological activities. Such studies underscore the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing treatments for various health conditions due to their pharmacological properties (M. Narule et al., 2015).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives have been a significant focus, leading to the discovery of compounds with anticancer, anti-5-lipoxygenase, and antimicrobial activities. This area of research holds promise for the development of new therapeutic agents for various diseases (A. Farag et al., 2009).

Mechanism of Action

Mode of Action

The mode of action of 2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide The compound’s interaction with its targets and the resulting changes are subject to further investigation .

Biochemical Pathways

The biochemical pathways affected by 2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide More detailed studies are needed to elucidate these pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide Further pharmacokinetic studies are needed to determine these properties .

Result of Action

The molecular and cellular effects of the action of 2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide Additional research is necessary to describe these effects .

Biochemical Analysis

Biochemical Properties

This compound interacts with various biomolecules. It is a highly selective antagonist of ERβ, possessing 36-fold selectivity for ERβ over ERα . It has been used in scientific research to study the function of this receptor .

Cellular Effects

2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide has significant effects on various types of cells. For instance, it has been found to significantly enhance cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both receptors .

Molecular Mechanism

The compound exerts its effects at the molecular level through binding interactions with biomolecules. As a silent antagonist of ERβ, it blocks the augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) .

Properties

IUPAC Name

2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O2/c1-10(25-12-5-3-2-4-6-12)15(24)21-11-8-20-14-7-13(16(17,18)19)22-23(14)9-11/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTXWMBSTQISOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CN2C(=CC(=N2)C(F)(F)F)N=C1)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.